Azimsulfuron

Catalog No.
S520322
CAS No.
120162-55-2
M.F
C13H16N10O5S
M. Wt
424.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azimsulfuron

CAS Number

120162-55-2

Product Name

Azimsulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea

Molecular Formula

C13H16N10O5S

Molecular Weight

424.40 g/mol

InChI

InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24)

InChI Key

MAHPNPYYQAIOJN-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

Solubility

1050 mg/L @ 20 °C (exp)

Synonyms

azimsulfuron, N-((4,6-dimethoxy-2-pyrimidinyl)carbamoyl)-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, N-((4-dimethoxypyrimidin-2-yl)aminocarbonyl)1-methyl-4-(2-methyl-2H-tetrazole-5-yl)1H-pyrazole-5-sulfonamid

Canonical SMILES

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

Description

The exact mass of the compound Azimsulfuron is 424.1026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazole pesticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Weed Control:

  • Efficacy against weeds

    Research has investigated the effectiveness of azimsulfuron in controlling various weeds in crops like rice. Studies have shown that azimsulfuron can be effective against a broad spectrum of weeds, including broadleaf weeds and some grasses.

  • Application methods

    Scientific studies have explored different application methods for azimsulfuron to optimize weed control. This includes evaluating factors like application timing and dosage for different weed species and crops.

Impact on Crops:

  • Crop tolerance

    Research has examined the impact of azimsulfuron on the growth and development of crops, particularly rice. Studies aim to determine safe application rates that effectively control weeds without harming the target crop.

  • Physiological effects

    Some scientific studies explore how azimsulfuron affects physiological processes in crops at the cellular level. This can help scientists understand the mechanism of herbicide action and potential unintended effects [].

Azimsulfuron is a selective herbicide belonging to the class of N-sulfonylureas, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is C13H16N10O5S, and it features a unique structure where a nitrogen atom in the urea group is substituted by a 4,6-dipyrimidin-2-yl moiety. This modification enhances its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants .

Azimsulfuron acts as a pre-emergent and post-emergent herbicide. It inhibits ALS, an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants []. This disrupts protein synthesis and ultimately leads to plant death.

The primary mechanism of action for azimsulfuron involves the inhibition of acetolactate synthase, leading to disrupted amino acid synthesis, which ultimately results in plant death. The compound undergoes hydrolytic degradation in soil, where it can be broken down into various metabolites. The degradation products are characterized through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Additionally, azimsulfuron can undergo microbial degradation, which further influences its persistence and efficacy in the environment. The half-life of azimsulfuron in paddy soils ranges from 11 to 24 days, indicating moderate persistence .

Azimsulfuron exhibits potent herbicidal properties due to its ALS inhibition. This biological activity makes it effective against a wide range of weed species, particularly those resistant to other herbicides. Studies have shown that azimsulfuron affects sensitive weeds by disrupting their metabolic pathways, leading to stunted growth and eventual death . Furthermore, its selectivity allows for the protection of crops while targeting unwanted vegetation.

Azimsulfuron is primarily used in agricultural settings for weed control in rice paddies and other crops. Its effectiveness against resistant weed species makes it a valuable tool for farmers aiming to maintain crop yields without resorting to more harmful chemicals. Additionally, due to its relatively low toxicity to non-target organisms, it has gained acceptance in integrated pest management strategies .

Research indicates that azimsulfuron interacts with various soil components and microorganisms, influencing its sorption and desorption characteristics. Studies have shown that soil pH significantly affects the adsorption of azimsulfuron onto soil particles, impacting its bioavailability and efficacy . Furthermore, microbial communities in the soil can degrade azimsulfuron, affecting its persistence and potential accumulation in the environment .

Azimsulfuron shares similarities with other sulfonylurea herbicides such as flazasulfuron and halosulfuron-methyl. Below is a comparison highlighting its unique features:

CompoundChemical FormulaMechanism of ActionUnique Features
AzimsulfuronC13H16N10O5SALS inhibitionEffective against resistant weeds
FlazasulfuronC13H15N5O5SALS inhibitionBroader spectrum of weed control
Halosulfuron-methylC10H12ClN3O5SALS inhibitionUsed primarily in turf management

Azimsulfuron's distinct structural modifications contribute to its unique herbicidal profile and effectiveness against specific weed populations compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

424.10258482 g/mol

Monoisotopic Mass

424.10258482 g/mol

Heavy Atom Count

29

LogP

0.65 (LogP)
0.65

Appearance

Solid powder

Melting Point

170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R959I3139C

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

3.00e-11 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120162-55-2

Wikipedia

Azimsulfuron

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15
1: Valle A, Boschin G, Negri M, Abbruscato P, Sorlini C, D'Agostina A, Zanardini E. The microbial degradation of azimsulfuron and its effect on the soil bacterial community. J Appl Microbiol. 2006 Aug;101(2):443-52. PubMed PMID: 16882153.
2: García-Jaramillo M, Cox L, Hermosín MC, Cerli C, Kalbitz K. Influence of green waste compost on azimsulfuron dissipation and soil functions under oxic and anoxic conditions. Sci Total Environ. 2016 Apr 15;550:760-7. doi: 10.1016/j.scitotenv.2016.01.142. Epub 2016 Feb 2. PubMed PMID: 26849340.
3: Kwon E, Kim J, Park H, Kim TH. A second triclinic polymorph of azimsulfuron. Acta Crystallogr E Crystallogr Commun. 2016 Sep 23;72(Pt 10):1468-1470. eCollection 2016 Oct 1. PubMed PMID: 27746943; PubMed Central PMCID: PMC5050778.
4: Pusino A, Pinna MV, Gessa C. Azimsulfuron sorption--desorption on soil. J Agric Food Chem. 2004 Jun 2;52(11):3462-6. PubMed PMID: 15161216.
5: Pinna MV, Zema M, Gessa C, Pusino A. Structural elucidation of phototransformation products of azimsulfuron in water. J Agric Food Chem. 2007 Aug 8;55(16):6659-63. Epub 2007 Jul 6. PubMed PMID: 17616138.
6: Jeon Y, Kim J, Kwon E, Kim TH. Crystal structure of azimsulfuron. Acta Crystallogr E Crystallogr Commun. 2015 Jun 13;71(Pt 7):o470-1. doi: 10.1107/S2056989015010968. eCollection 2015 Jul 1. PubMed PMID: 26279913; PubMed Central PMCID: PMC4518981.
7: Singh V, Jat ML, Ganie ZA, Chauhan BS, Gupta RK. Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains. Crop Prot. 2016 Mar;81:168-176. PubMed PMID: 26941471; PubMed Central PMCID: PMC4767026.
8: Pinna MV, Pusino A, Gessa C. Sorption and degradation of azimsulfuron on iron(III)-rich soil colloids. J Agric Food Chem. 2004 Dec 29;52(26):8081-5. PubMed PMID: 15612799.
9: Santín-Montanyá MI, Jiménez J, Ocaña L, Sánchez FJ. Effects of sprout cutting plus systemic herbicide application on the initial growth of giant reed. J Environ Sci Health B. 2013;48(4):285-90. doi: 10.1080/03601234.2013.743784. PubMed PMID: 23374047.
10: Pelentridou K, Stathatos E, Karasali H, Lianos P. Photodegradation of the herbicide azimsulfuron using nanocrystalline titania films as photocatalyst and low intensity Black Light radiation or simulated solar radiation as excitation source. J Hazard Mater. 2009 Apr 30;163(2-3):756-60. doi: 10.1016/j.jhazmat.2008.07.023. Epub 2008 Jul 12. PubMed PMID: 18703278.
11: Lee YJ, Rahman MM, Abd El-Aty AM, Choi JH, Chung HS, Kim SW, Abdel-Aty AM, Shin HC, Shim JH. Detection of three herbicide, and one metabolite, residues in brown rice and rice straw using various versions of the QuEChERS method and liquid chromatography-tandem mass spectrometry. Food Chem. 2016 Nov 1;210:442-50. doi: 10.1016/j.foodchem.2016.05.005. Epub 2016 May 2. PubMed PMID: 27211669.
12: Boschin G, D'Agostina A, Antonioni C, Locati D, Arnoldi A. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. Chemosphere. 2007 Jul;68(7):1312-7. Epub 2007 Feb 27. PubMed PMID: 17328940.
13: Polati S, Bottaro M, Frascarolo P, Gosetti F, Gianotti V, Gennaro MC. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters. Anal Chim Acta. 2006 Oct 10;579(2):146-51. Epub 2006 Jul 22. PubMed PMID: 17723738.
14: Ruiz-Santaella JP, Fisher AJ, De Prado R. Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):403-7. PubMed PMID: 15149136.
15: Nanita SC, Padivitage NL. Ammonium chloride salting out extraction/cleanup for trace-level quantitative analysis in food and biological matrices by flow injection tandem mass spectrometry. Anal Chim Acta. 2013 Mar 20;768:1-11. doi: 10.1016/j.aca.2013.01.011. Epub 2013 Jan 16. PubMed PMID: 23473245.
16: Nanita SC, Stry JJ, Pentz AM, McClory JP, May JH. Fast extraction and dilution flow injection mass spectrometry method for quantitative chemical residue screening in food. J Agric Food Chem. 2011 Jul 27;59(14):7557-68. doi: 10.1021/jf104237y. Epub 2011 Mar 9. PubMed PMID: 21388127.
17: Trigo C, Cox L, Spokas K. Influence of pyrolysis temperature and hardwood species on resulting biochar properties and their effect on azimsulfuron sorption as compared to other sorbents. Sci Total Environ. 2016 Oct 1;566-567:1454-64. doi: 10.1016/j.scitotenv.2016.06.027. Epub 2016 Jun 18. PubMed PMID: 27325012.
18: Nanita SC. High-throughput chemical residue analysis by fast extraction and dilution flow injection mass spectrometry. Analyst. 2011 Jan 21;136(2):285-7. doi: 10.1039/c0an00720j. Epub 2010 Nov 2. PubMed PMID: 21046028.
19: Powley CR, de Bernard PA. Screening Method for Nine Sulfonylurea Herbicides in Soil and Water by Liquid Chromatography with Ultraviolet Detection. J Agric Food Chem. 1998 Feb 16;46(2):514-519. PubMed PMID: 10554272.
20: Akiyama Y, Yoshioka N, Tsuji M. Determination of ten sulfonyl urea herbicides in unpolished rice by solid-phase extraction cleanup and LC-diode array detection. Shokuhin Eiseigaku Zasshi. 2002 Apr;43(2):99-103. PubMed PMID: 12092420. ^

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